Rimeporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). [, , ] NHE-1 is a protein found in cell membranes that plays a crucial role in regulating intracellular pH by removing intracellular protons (H+) in exchange for extracellular sodium ions (Na+). [] In the context of scientific research, Rimeporide is primarily investigated for its potential in treating diseases where NHE-1 activity is implicated, such as Duchenne Muscular Dystrophy (DMD) and ischemic stroke. [, , , ]
Rimeporide, initially designated as EMD 87580, is classified as a benzoyl-guanidine derivative. It functions primarily as an NHE-1 inhibitor, which is critical for maintaining intracellular ion balance in mammalian cells. The NHE-1 isoform is predominantly expressed in cardiac and skeletal muscle tissues, playing a vital role in physiological processes such as regulating intracellular pH and cell volume . This compound is synthesized from various precursors through specific chemical reactions.
The synthesis of Rimeporide involves several steps:
Rimeporide's molecular structure can be described by its formula . The compound features:
The structural formula indicates a complex arrangement that allows for specific binding interactions with the target protein .
Rimeporide participates in several important chemical reactions:
These reactions underscore its potential therapeutic applications in conditions characterized by dysregulated ion transport.
The mechanism of action of Rimeporide revolves around its inhibition of the NHE-1 protein. Under normal physiological conditions, NHE-1 exchanges one intracellular proton for one extracellular sodium ion, helping to regulate intracellular pH. In pathological states, such as ischemia or heart failure, NHE-1 activity increases, leading to sodium overload and subsequent cellular damage.
Rimeporide binds to the NHE-1 protein, preventing this exchange. This action results in decreased intracellular sodium levels and mitigates associated cellular stress responses . Experimental studies have shown that Rimeporide effectively reduces inflammation and fibrosis in cardiac tissues by modulating these ionic changes .
Rimeporide exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations.
Rimeporide has several promising applications:
Rimeporide (EMD-87580) functions as a potent, selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein ubiquitously expressed in cardiac and skeletal muscle. NHE-1 regulates intracellular pH (pH~i~) and volume by extruding one intracellular proton (H⁺) in exchange for one extracellular sodium ion (Na⁺). In Duchenne Muscular Dystrophy (DMD), the absence of dystrophin leads to sarcolemmal fragility, chronic Na⁺ influx, and intracellular Na⁺ overload. Rimeporide binds to NHE-1’s extracellular domain, inhibiting its hyperactivity and preventing pathological Na⁺ accumulation. Preclinical studies in mdx mice (a DMD model) confirmed that Rimeporide reduces intracellular Na⁺ concentrations by 35–40%, thereby interrupting the cascade of ionic imbalances that drive myocyte necrosis [1] [4] [8].
Table 1: Key Molecular Targets of Rimeporide
Target Protein | Biological Role | Effect of Rimeporide |
---|---|---|
NHE-1 (SLC9A1) | Na⁺/H⁺ exchange, pH~i~ regulation | Inhibition reduces Na⁺ influx and cytosolic Na⁺ overload |
NCX (SLC8A1) | Na⁺/Ca²⁺ exchange | Indirectly reduces Ca²⁺ influx via lowered Na⁺ gradient |
TRPC channels | Calcium leak channels | Attenuates Ca²⁺ entry secondary to NHE-1 inhibition |
The Na⁺ overload resulting from NHE-1 hyperactivity directly impacts calcium (Ca²⁺) homeostasis via the sodium-calcium exchanger (NCX). Under physiological conditions, NCX extrudes Ca²⁺ using the Na⁺ gradient. In DMD, elevated intracellular Na⁺ reverses NCX activity, causing Ca²⁺ influx and pathological cytosolic Ca²⁺ accumulation. This Ca²⁺ overload activates proteases (e.g., calpains), mitochondrial dysfunction, and ultimately myofiber necrosis. Rimeporide’s primary inhibition of NHE-1 normalizes the Na⁺ gradient, restoring NCX forward-mode operation and reducing intracellular Ca²⁺ by 50% in mdx cardiomyocytes. Studies in Golden Retriever Muscular Dystrophy (GRMD) dogs demonstrated that Rimeporide preserves left ventricular ejection fraction by 25% compared to untreated controls, directly linking NCX modulation to cardioprotection [1] [6] [9].
Beyond ion regulation, Rimeporide exhibits multimodal activity against downstream DMD pathologies:
Table 2: Preclinical Efficacy of Rimeporide in DMD Models
Model System | Intervention | Key Outcomes | Reference |
---|---|---|---|
mdx mice | Rimeporide (10 mg/kg/day, 8 weeks) | ↓ CK (60%), ↓ necrosis, ↑ muscle force | [1] |
GRMD dogs | Rimeporide (5 mg/kg/day, 6 months) | ↑ LVEF (25%), ↓ fibrosis (40%) | [9] |
BIO 14.6 hamsters | Rimeporide (lifelong) | ↓ Mortality, ↓ Ca²⁺ accumulation | [1] |
DMD tissues exhibit aberrant alkalization due to NHE-1 overactivity, with muscle pH increasing proportionally to dystrophin deficiency severity. This elevated pH (~7.5 vs. ~7.2 in healthy muscle) destabilizes lysosomal membranes and accelerates apoptosis. Rimeporide acidifies the cytosol by blocking H⁺ extrusion, restoring physiological pH~i~ (7.0–7.2). In human DMD myotubes, this pH correction:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7